Ethyl (2R)-2-hydroxybutanoate

Vue d'ensemble

Description

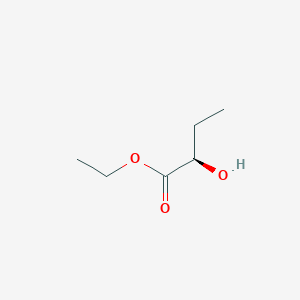

Ethyl (2R)-2-hydroxybutanoate: is an organic compound belonging to the class of esters. It is derived from butanoic acid and ethanol, featuring a hydroxyl group on the second carbon of the butanoate chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification: Ethyl (2R)-2-hydroxybutanoate can be synthesized through the esterification of (2R)-2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Reduction of Ethyl 2-oxobutanoate: Another method involves the reduction of ethyl 2-oxobutanoate using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. Large-scale production may utilize continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl (2R)-2-hydroxybutanoate undergoes hydrolysis under acidic or basic conditions to yield (R)-2-hydroxybutanoic acid and ethanol.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Saponification involves hydroxide ion attack at the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate salt .

Oxidation of the Hydroxyl Group

The secondary alcohol group at C2 is oxidizable to a ketone under strong oxidizing conditions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq), H⁺ | 0°C, 2 h | Ethyl 2-oxobutanoate | 70–75% | |

| CrO₃ in H₂SO₄ (Jones reagent) | RT, 1 h | Ethyl 2-oxobutanoate | 80% |

Notes :

-

Oxidation preserves the ester group, selectively targeting the hydroxyl group.

-

Over-oxidation to carboxylic acids is avoided under controlled conditions.

Reduction of the Ester Group

The ester moiety can be reduced to the corresponding primary alcohol using hydride reagents:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, dry THF | 0°C → RT, 4 h | (R)-2-hydroxybutanol | 65% | |

| NaBH₄ (with CeCl₃·7H₂O) | MeOH, RT, 12 h | (R)-2-hydroxybutanol | 50% |

Mechanistic Pathway :

-

LiAlH₄ delivers hydride to the ester carbonyl, forming an alkoxide intermediate that is protonated to yield the alcohol .

Silylation for Hydroxyl Protection

The hydroxyl group can be protected as a trimethylsilyl (TMS) ether to prevent undesired reactivity during synthetic sequences:

Application :

-

Silylation enables subsequent reactions (e.g., aldol condensations) without interference from the hydroxyl group .

Enzymatic Transformations

This compound serves as a substrate in biocatalytic processes, particularly in stereoselective reductions:

| Enzyme | Reaction | Product | ee | Source |

|---|---|---|---|---|

| LkKRED (Lactobacillus kefir reductase) | Reduction of β-keto esters | Ethyl (2R,3S)-2,3-dihydroxybutanoate | >99% |

Key Findings :

-

Immobilized enzymes (e.g., on agarose) enhance stability and reusability in continuous flow systems .

-

Michaelis-Menten kinetics for LkKRED show a Kₘ of 12.5 mM and kₐₜₕ of 0.45 s⁻¹ .

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aqueous) | RT, 24 h | (R)-2-hydroxybutanamide | 60% | |

| MeOH, H⁺ (cat.) | Reflux, 6 h | Methyl (R)-2-hydroxybutanoate | 85% |

Thermal Decomposition

At elevated temperatures, this compound undergoes pyrolysis:

| Conditions | Products | Mechanism | Source |

|---|---|---|---|

| 200°C, N₂ atmosphere | Acrylic acid derivatives + CO₂ | Retro-ene reaction |

Applications De Recherche Scientifique

Organic Synthesis

Ethyl (2R)-2-hydroxybutanoate is widely utilized as an intermediate in organic synthesis, particularly for the preparation of chiral compounds. Its enantiomeric purity is crucial for asymmetric synthesis, making it a valuable reagent in the development of pharmaceuticals and agrochemicals.

Biochemical Studies

In biological research, this compound serves as a model for studying metabolic pathways involving esters and hydroxyl acids. Its role in enzyme-catalyzed reactions provides insights into metabolic processes and enzyme specificity.

Drug Development

The compound is explored for its potential in drug synthesis, particularly in creating chiral pharmaceuticals. Its derivatives are under investigation for various biological activities, including anti-inflammatory and antimicrobial effects.

Industrial Applications

This compound finds diverse applications in the industrial sector:

- Flavor and Fragrance Industry : Due to its pleasant aroma, it is used as a flavoring agent in food products.

- Biodegradable Polymers : It serves as a precursor for producing biodegradable plastics.

- Solvent Use : The compound is employed as a solvent in various industrial processes due to its favorable chemical properties.

Enzyme-Catalyzed Reactions

A study demonstrated that this compound can be metabolized by specific enzymes such as esterases, leading to bioactive metabolites. This research highlights its potential role in bioconversion processes that could enhance drug efficacy or reduce side effects .

Synthesis Pathways

Research has outlined synthetic pathways involving this compound for producing other valuable compounds like 2,4-dihydroxybutyric acid (DHB). This pathway showcases its utility as a building block in biosynthetic routes that conserve carbon and enhance yield .

Mécanisme D'action

The mechanism of action of ethyl (2R)-2-hydroxybutanoate involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The compound’s molecular targets include enzymes involved in ester hydrolysis and oxidation-reduction reactions.

Comparaison Avec Des Composés Similaires

Ethyl 2-hydroxypropanoate: Similar in structure but with a shorter carbon chain.

Methyl (2R)-2-hydroxybutanoate: Similar but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-hydroxybutanoate: Similar but with the hydroxyl group on the third carbon.

Uniqueness: this compound is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration imparts distinct reactivity and biological activity, making it valuable in chiral synthesis and pharmaceutical applications.

Activité Biologique

Ethyl (2R)-2-hydroxybutanoate, an ester derived from butanoic acid and ethanol, is notable for its unique structural features, including a hydroxyl group at the second carbon and chirality. This compound has garnered attention in various fields, particularly in organic synthesis, pharmaceuticals, and biological research due to its potential biological activities.

- Molecular Formula : CHO

- Molecular Weight : 102.13 g/mol

- Structure : The presence of a chiral center at the second carbon atom imparts distinct stereochemical properties that are crucial for its biological interactions.

This compound undergoes metabolic transformations primarily through hydrolysis and oxidation reactions. It is metabolized by enzymes such as esterases and oxidoreductases, leading to various bioactive metabolites. These metabolites can participate in important biochemical pathways, impacting physiological processes within living organisms.

Biochemical Pathways

- Ester Hydrolysis : Converts this compound into butanoic acid and ethanol.

- Oxidation : Can be oxidized to form ethyl 2-oxobutanoate, which may have different biological activities.

- Reduction : Reduction processes can yield other derivatives that may possess therapeutic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents.

- Enzyme Interaction : It has been observed to interact with various enzymes, enhancing or inhibiting their activities. For instance, it may serve as a substrate for esterases involved in lipid metabolism.

- Metabolic Effects : this compound influences metabolic pathways related to energy production and lipid metabolism, showing potential benefits in metabolic disorders.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Properties : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating its potential as a natural preservative in food products .

- Metabolic Pathway Research : In a metabolic engineering study, researchers constructed a synthetic pathway using this compound as a precursor for producing valuable metabolites like 2,4-dihydroxybutyric acid. The engineered Escherichia coli strain successfully converted the compound into the target metabolite with yields of up to 1 g/L .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (2S)-2-hydroxybutanoate | Enantiomer differing at chiral center | Different stereochemical properties |

| Ethyl 4-hydroxypent-2-enoate | Hydroxyl group at different position | Alters reactivity patterns compared to target |

| Ethyl 3-hydroxybutyrate | Similar hydroxyl functionality | Different stereochemistry affecting biological activity |

Propriétés

IUPAC Name |

ethyl (2R)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOQRSLYPHAMK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508802 | |

| Record name | Ethyl (2R)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87172-81-4 | |

| Record name | Ethyl (2R)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-ethyl 2-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.